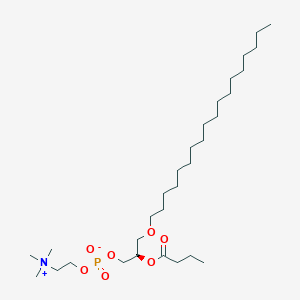![molecular formula C48H30O12 B3068793 3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 83536-16-7](/img/structure/B3068793.png)
3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3’,4’,5’,6’-Tetrakis(4-carboxyphenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid” is a complex organic molecule with the molecular formula C32H20N2O8 . It is used as a monomer to synthesize Metal-organic Frameworks (MOFs) materials .
Synthesis Analysis
This compound can be synthesized solvothermally using the 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine anion (TCPP4−) as the tetratopic carboxylate linker . It can also be synthesized through amide bond formation with various amines and hydrazides .Molecular Structure Analysis
The molecular weight of this compound is 560.5098 . It has a complex structure with multiple benzene rings and carboxylic acid groups .Chemical Reactions Analysis
This compound is used as a monomer in the synthesis of MOF materials . It reacts with ZrOCl2·8H2O along with benzoic acid (modulator) in N,N-dimethylformamide (DMF) to synthesize a metal–organic framework (MOF) with a Zr (IV) ion .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 777.4±60.0 °C, and its density is predicted to be 1.447±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 2.81±0.10 .Wissenschaftliche Forschungsanwendungen
Dye and Rare Earth Ion Adsorption
Research by (Gao et al., 2019) highlighted the use of tetracarboxylate ligands, closely related to the target compound, in the creation of anionic indium-organic frameworks. These frameworks are highly efficient in adsorbing cationic methylene blue and rare earth ions, demonstrating their potential in selective dye adsorption and luminescence regulation.
Polymetallic Coordination Chemistry and Catalysis
The study by (Verkerk et al., 2002) introduced a structurally preorganized tetradentate ligand system, similar in structure to the target compound. This system offers a new approach to polymetallic coordination chemistry, potentially enhancing the field of catalysis.
Co-crystal Formation for Structural Diversity
(Kole et al., 2012) used a tetracarboxylic acid, akin to the compound , for creating co-crystals with linear dipyridyl spacers. This resulted in diverse structures like interpenetrated networks and 2D networks, showing the compound's relevance in creating structurally diverse materials.
Luminescent Properties in Metal-Organic Frameworks
The work by (Xu et al., 2019) utilized a related ligand in assembling Cd(II) metal-organic frameworks. These frameworks exhibit unique luminescent properties, which can be applied in areas like sensing and display technologies.
Chelation in Copper(II) Paddlewheel Structures
(Gomila et al., 2014) explored new ligands, structurally comparable to the target compound, supporting copper(II) paddlewheel-like structures. This indicates potential applications in designing novel metal complexes with specific properties.
Eigenschaften
IUPAC Name |
4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O12/c49-43(50)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)44(51)52)40(28-7-19-34(20-8-28)46(55)56)42(30-11-23-36(24-12-30)48(59)60)41(29-9-21-35(22-10-29)47(57)58)39(37)27-5-17-33(18-6-27)45(53)54/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFAWBWDOLINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)


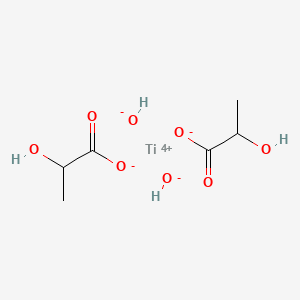
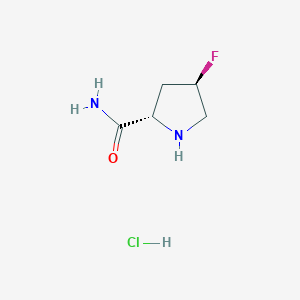
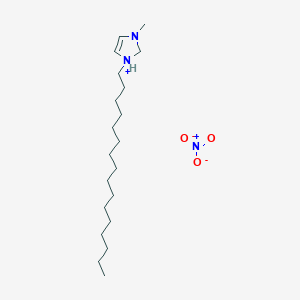
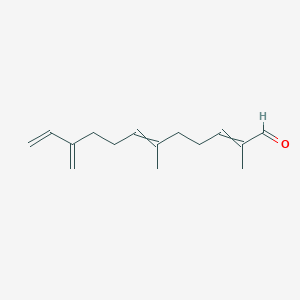
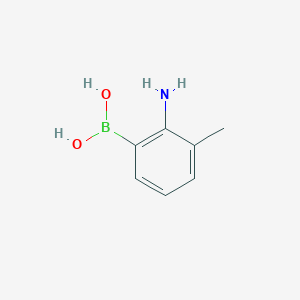
![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)



![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)
